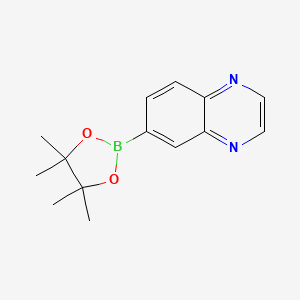

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWICCYXTGRUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656823 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167418-13-4 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167418-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-6-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the quinoxaline core being a particularly "privileged" structure.[1] Quinoxaline derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them cornerstones in modern drug discovery programs.[2][3][4] The functionalization of this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has emerged as a critical building block, enabling the strategic introduction of the quinoxaline moiety into complex molecular architectures.

The power of this reagent lies in its pinacol boronic ester functional group. Boronic esters are exceptionally versatile intermediates in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[5] Compared to their corresponding boronic acids, pinacol esters offer enhanced stability, easier handling, and often, improved reactivity and selectivity, mitigating common side reactions like protodeboronation.[5][6]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this compound, with a deep dive into the mechanistic rationale behind experimental choices.

Part 1: Core Characteristics and Structural Analysis

This compound is a stable, crystalline solid at room temperature. Its structure marries the biologically relevant quinoxaline heterocycle with the synthetically versatile boronic ester, making it an invaluable reagent for carbon-carbon bond formation.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [7] |

| CAS Number | 1167418-13-4 | [7][8] |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | [7][8] |

| Molecular Weight | 256.11 g/mol | [7][8] |

| Appearance | White to off-white solid | Supplier Data |

| Storage | Store at 4°C, desiccated |[8] |

Part 2: Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the palladium-catalyzed Miyaura borylation of 6-bromoquinoxaline.[9] This reaction exemplifies a robust and high-yielding transformation crucial for accessing heteroaryl boronic esters.

Caption: General workflow for the synthesis and purification of the title compound.

Protocol 1: Miyaura Borylation of 6-Bromoquinoxaline

This protocol is a representative procedure adapted from established methodologies.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and potassium acetate (KOAc) (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane under a positive pressure of an inert gas (Argon or Nitrogen).

-

Degassing: Subject the resulting suspension to three cycles of vacuum-backfill with the inert gas. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq) to the flask under a positive flow of inert gas.

-

Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting bromide.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

Causality Behind Experimental Choices:

-

Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating properties and steric bulk, which stabilizes the Pd(0) active species and promotes the catalytic cycle, making it highly effective for borylation of heteroaryl halides.

-

Base (KOAc): Potassium acetate is a moderately weak base. Its primary role is to facilitate the transmetalation step by forming a more reactive boronate species, without promoting significant hydrolysis of the boronic ester product.

-

Solvent (Dioxane): Anhydrous dioxane is an excellent solvent for this reaction due to its ability to dissolve the organic reactants and its relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable rate.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This transformation is one of the most powerful C-C bond-forming reactions in modern organic synthesis due to its functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners.[10][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 7. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Strategic Deployment of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quinoxaline Scaffold and the Rise of a Pivotal Building Block

The quinoxaline motif, a fused bicyclic heteroaromatic system comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This has rendered the quinoxaline scaffold a "privileged structure" in the design of novel therapeutic agents. At the heart of synthesizing complex quinoxaline-based molecules is the strategic introduction of substituents at various positions of the ring system. Among the most versatile and powerful tools for this purpose is the use of boronate esters in palladium-catalyzed cross-coupling reactions.

This guide focuses on a key building block, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS Number: 1167418-13-4), a pinacol boronate ester that has become indispensable for the synthesis of 6-substituted quinoxaline derivatives. Its stability, reactivity, and compatibility with a broad range of functional groups make it a reagent of choice for constructing carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This document will provide a comprehensive overview of its synthesis, characterization, and application, with a particular focus on the underlying principles and practical methodologies for its effective utilization in a research and drug development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1167418-13-4 | [3][4] |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | [3][4] |

| Molecular Weight | 256.11 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [3] |

| Synonyms | Quinoxaline-6-boronic acid pinacol ester | [3] |

Spectroscopic Characterization:

The structural integrity of the title compound is typically confirmed using a combination of spectroscopic techniques. While a comprehensive public dataset is not consolidated, typical expected values are:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.85 (d, J=1.6 Hz, 1H), 8.82 (d, J=1.6 Hz, 1H), 8.58 (s, 1H), 8.11 (dd, J=8.8, 1.6 Hz, 1H), 8.05 (d, J=8.8 Hz, 1H), 1.37 (s, 12H).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 145.5, 145.0, 144.4, 142.4, 137.3, 134.8, 131.9 (br), 128.4, 84.4, 24.9.

-

Mass Spectrometry (ESI): m/z 257.14 [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key stretches would include C-H (aromatic and aliphatic), C=N, C=C, and B-O vibrations.

Synthesis of this compound via Miyaura Borylation

The most common and efficient method for the synthesis of the title compound is the palladium-catalyzed Miyaura borylation of 6-bromoquinoxaline with bis(pinacolato)diboron (B₂pin₂).[2][5][6][7] This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-boron bond under relatively mild conditions.

Reaction Causality: The choice of a palladium catalyst, specifically one bearing phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial. The catalyst facilitates the oxidative addition of the aryl bromide to the palladium center, a key step in the catalytic cycle. A weak base, such as potassium acetate (KOAc), is employed to activate the diboron reagent without promoting a premature Suzuki coupling of the product with the starting material. Dioxane is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.

Experimental Workflow: Miyaura Borylation

Caption: Workflow for the Synthesis of the Title Compound.

Detailed Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added 6-bromoquinoxaline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (2.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

-

Reaction: The reaction mixture is heated to 90-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion (typically 1.5-3 hours), the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the title compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Quinoxaline Derivatives

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the quinoxaline core and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of 6-substituted quinoxalines.

Mechanistic Rationale: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. A palladium(0) species undergoes oxidative addition with the aryl/heteroaryl halide. The resulting palladium(II) complex then undergoes transmetalation with the boronate ester, which is activated by a base (e.g., potassium carbonate or cesium carbonate). The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for a Typical Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of a 6-Arylquinoxaline Derivative

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined.

-

Inert Atmosphere and Solvent Addition: The vessel is purged with an inert gas. A degassed solvent system, for example, a mixture of toluene and water or 1,2-dimethoxyethane (DME) and water, is added.

-

Reaction: The mixture is heated to a temperature between 85 °C and 110 °C and stirred until the reaction is complete, as determined by TLC or LC-MS.

-

Work-up: After cooling to ambient temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed in vacuo, and the resulting crude product is purified by either silica gel column chromatography or recrystallization to yield the pure 6-arylquinoxaline.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The quinoxaline scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The strategic use of this compound has enabled the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.

A notable example is its application in the development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.[8] PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibition is a validated therapeutic strategy for certain hematological malignancies and inflammatory diseases. The synthesis of quinoxaline-based PI3Kδ inhibitors often involves a Suzuki-Miyaura coupling reaction with the title compound to introduce specific aryl or heteroaryl groups at the 6-position, which can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.[9][10]

Logical Relationship: From Building Block to Drug Candidate

Caption: The role of the title compound in a drug discovery cascade.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone reagent in the synthesis of complex quinoxaline-based molecules. Its straightforward preparation via Miyaura borylation and its versatile reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient platform for the diversification of the quinoxaline scaffold. The successful application of this building block in the development of kinase inhibitors, particularly for the PI3Kδ target, underscores its significance in modern drug discovery. As the demand for novel therapeutics targeting complex signaling pathways continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

- Gondru, R., et al. (2018). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 8(4), 115-122.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Miyaura borylation. Retrieved from [Link]

-

Rishi, H., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B, 378-382. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Quinoxaline-6-boronic acid pinacol ester, 97%. Retrieved from [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. Retrieved from [Link]

-

Gurung, S. R., et al. (2018). Development and Scale Up of a Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 22(1), 87-93. Retrieved from [Link]

-

Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

-

Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(30), 21639-21647. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 29(1), 234. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Retrieved from [Link]

-

Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). Journal of Medicinal Chemistry, 59(15), 7252-7267. Retrieved from [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. Retrieved from [Link]

-

Li, J., et al. (2025). Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy. European Journal of Medicinal Chemistry, 287, 117948. Retrieved from [Link]

-

Al-Gorban, Z. A., et al. (2022). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Journal of Molecular Structure, 1250, 131758. Retrieved from [Link]

-

Paciorek, J. (2019). (Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce [Bachelor's thesis, Masaryk University]. IS MUNI. Retrieved from [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

Schmidt, D., et al. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 2368-2376. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. Retrieved from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

An In-depth Technical Guide on the Palladium-Catalyzed Borylation of 6-Bromoquinoxaline

Foreword: The Strategic Importance of Quinoxaline Boronic Esters

In the landscape of modern drug discovery and materials science, the quinoxaline scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The ability to functionalize this core structure is paramount for developing novel chemical entities. The title compound, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, serves as a critical synthetic intermediate. Its pinacol boronic ester group is a versatile handle for subsequent carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. This guide provides a comprehensive, field-proven methodology for the synthesis of this key building block from commercially available 6-bromoquinoxaline, grounded in mechanistic understanding and practical laboratory insights.

The Core Transformation: Miyaura Borylation

The conversion of an aryl halide, such as 6-bromoquinoxaline, to its corresponding boronic ester is most effectively achieved through the Miyaura borylation reaction.[1][2] This palladium-catalyzed process involves the cross-coupling of the aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] The reaction is renowned for its mild conditions and exceptional tolerance of various functional groups, making it a cornerstone of modern organic synthesis.[1]

The overall transformation is as follows:

Mechanistic Causality: Why the System Works

A deep understanding of the reaction mechanism is not merely academic; it informs every choice, from reagent selection to troubleshooting. The Miyaura borylation proceeds via a Pd(0)/Pd(II) catalytic cycle.[4]

Key Components and Their Rationale

-

The Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂) This is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is critical; its large bite angle and electron-rich nature stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[5][6] Using a high-purity catalyst is non-negotiable, as trace impurities can poison the catalytic cycle and drastically reduce yields.[5]

-

The Boron Source: Bis(pinacolato)diboron (B₂pin₂) B₂pin₂ is a stable, easy-to-handle solid and the most common diboron reagent for this transformation. The resulting pinacol ester is generally stable to air and chromatographic purification, a significant advantage over more labile boronic acids.[3]

-

The Base: Potassium Acetate (KOAc) The choice of base is arguably the most crucial parameter for a successful borylation. A strong base can facilitate a subsequent, undesired Suzuki-Miyaura coupling between the newly formed boronic ester product and the remaining 6-bromoquinoxaline starting material.[3][4] Potassium acetate is a weak, "hard" Lewis base that is highly effective.[4] Its primary role is not to activate the diboron reagent, but rather to form an acetato-palladium(II) complex after the initial oxidative addition. The Pd-OAc bond is more reactive in the subsequent transmetalation step than the corresponding Pd-Br bond.[1][3]

-

The Solvent: Anhydrous 1,4-Dioxane A polar aprotic solvent is required to solubilize the reagents and facilitate the reaction. Dioxane is a common choice, though others like toluene or DMF can also be used.[7] The solvent must be anhydrous, as water can lead to deboronation of the product.

The Catalytic Cycle

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromoquinoxaline to form a Pd(II) complex.[8]

-

Ligand Exchange : The bromide ligand is exchanged for an acetate ligand from the KOAc base. This step is critical for activating the complex for the next stage.[1]

-

Transmetalation : The diboron reagent (B₂pin₂) transfers a boryl group to the palladium center, displacing the acetate group. The high oxophilicity of boron provides a thermodynamic driving force for this step.[3]

-

Reductive Elimination : The final step where the desired C-B bond is formed, releasing the product, this compound, and regenerating the active Pd(0) catalyst.[1]

Self-Validating Experimental Protocol

This protocol is designed to be robust and reproducible. Success is validated at each stage through in-process controls and final product characterization.

Reagents and Stoichiometry

| Reagent | M.W. | Amount | Equivalents |

| 6-Bromoquinoxaline | 209.05 | 1.00 g | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.46 g | 1.2 |

| Potassium Acetate (KOAc) | 98.14 | 1.41 g | 3.0 |

| Pd(dppf)Cl₂ | 731.71 | 175 mg | 0.05 |

| Anhydrous 1,4-Dioxane | - | 25 mL | - |

Step-by-Step Methodology

-

Vessel Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinoxaline (1.00 g, 4.78 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.46 g, 5.74 mmol, 1.2 equiv.), and potassium acetate (1.41 g, 14.35 mmol, 3.0 equiv.).

-

Expert Insight: Ensure all glassware is oven-dried to remove residual moisture, which can hydrolyze the diboron reagent and the final product.

-

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen, which can deactivate the palladium catalyst.[9]

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (25 mL) via syringe. Follow this with the addition of Pd(dppf)Cl₂ (175 mg, 0.24 mmol, 0.05 equiv.).

-

Expert Insight: The reaction mixture will typically turn a dark red or brown color upon addition of the catalyst.

-

-

Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.

-

Trustworthiness Check: Monitor the reaction's progress every 2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting 6-bromoquinoxaline. The reaction is complete when the starting material is fully consumed.

-

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

-

Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization: Ensuring Product Integrity

Purification of pinacol boronic esters can be challenging. They are susceptible to hydrolysis on silica gel and can sometimes adhere strongly to the stationary phase, leading to low recovery.[10][11]

Recommended Purification Strategy: Modified Flash Chromatography

-

The Challenge : Standard silica gel can be too acidic and contains water, which can cleave the pinacol ester to the corresponding boronic acid. This leads to streaking on TLC and poor recovery from a column.

-

The Solution : Use a short plug of silica gel or, for more sensitive substrates, silica gel that has been pre-treated or "impregnated" with boric acid.[10] Alternatively, using a less polar solvent system and running the column quickly can minimize contact time and degradation. Recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can also be an effective method for purification.[12][13]

-

Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes, is typically effective.

-

Expert Insight: To mitigate degradation, some researchers co-evaporate the crude product onto a small amount of silica gel and dry-load it onto the column.

-

-

Characterization : The pure product, this compound (CAS 1167418-13-4), is typically a white to off-white solid.[14] Confirm the structure and purity using:

-

¹H NMR : Expect characteristic peaks for the quinoxaline protons and a sharp singlet around 1.3-1.4 ppm for the 12 methyl protons of the pinacol group.

-

¹³C NMR : Confirm the number of unique carbons.

-

Mass Spectrometry : Verify the molecular weight (256.11 g/mol ).[15]

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion | Inactive catalyst; insufficient heat; wet solvent/reagents. | Use fresh, high-purity catalyst. Ensure the reaction temperature is maintained. Use freshly distilled, anhydrous solvent. |

| Product Degradation | Reaction time too long; overly harsh work-up or purification. | Monitor the reaction closely and stop it upon completion. Avoid acidic conditions during work-up. Use pre-treated silica for chromatography. |

| Formation of Byproducts | Competing Suzuki coupling; dehalogenation of starting material. | Ensure a weak base (KOAc) is used. Stronger bases (e.g., carbonates) can promote side reactions.[16] Ensure a thoroughly inert atmosphere. |

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic-chemistry.org. Retrieved from [Link]

- Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry, 86(1), 103-109.

-

Common Organic Chemistry. (n.d.). [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Org-chem.org. Retrieved from [Link]

- Kubota, K., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.

-

ResearchGate. (2024). How to purify boronate esters? ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Purity Advantage: Why High-Grade Pd(dppf)Cl2 Matters in Catalysis. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Retrieved from [Link]

-

Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Unciti-Broceta, A., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Scientific Reports, 12(1), 13735.

-

Wikipedia. (n.d.). (1,1′-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Retrieved from [Link]

- Moody, C. J., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 10(30), 5824–5827.

-

ResearchGate. (n.d.). Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. Retrieved from [Link]

- Wang, B., et al. (2007). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Letters in Organic Chemistry, 4(5), 335-338.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

- 15. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural characterization of this compound using state-of-the-art spectroscopic techniques.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C₁₄H₁₇BN₂O₂, is a bifunctional molecule incorporating a quinoxaline heterocycle and a pinacol boronate ester.[1][2] The quinoxaline moiety is a prevalent scaffold in a multitude of biologically active compounds, while the boronate ester group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

Accurate and unambiguous structural elucidation is paramount to ensure the integrity of subsequent synthetic transformations and to understand the structure-activity relationships of its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical application of these methods for the comprehensive characterization of the title compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | [1] |

| Molecular Weight | 256.11 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1167418-13-4 | [1][3] |

| Appearance | Colorless solid | [4] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for the quinoxaline ring system N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C4a [label="C", pos="-1.3,0!"]; C8a [label="C", pos="-1.3,1.5!"]; C5 [label="C", pos="-2.6,0!"]; C6 [label="C", pos="-3.9,0!"]; C7 [label="C", pos="-3.9,1.5!"]; C8 [label="C", pos="-2.6,1.5!"];

// Nodes for the dioxaborolane ring and methyl groups B[label="B", pos="-5.2,0!"]; O1 [label="O", pos="-6.5,0.75!"]; O2 [label="O", pos="-6.5,-0.75!"]; C_pin1 [label="C", pos="-7.8,0.75!"]; C_pin2 [label="C", pos="-7.8,-0.75!"]; Me1 [label="CH₃", pos="-8.5,1.5!"]; Me2 [label="CH₃", pos="-9.2,0!"]; Me3 [label="CH₃", pos="-8.5,-1.5!"]; Me4 [label="CH₃", pos="-9.2,-0.75!"];

// Edges for the quinoxaline ring C8a -- N1; N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C4a; C4a -- C8a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

// Edge for the boronate ester linkage C6 -- B;

// Edges for the dioxaborolane ring B -- O1; B -- O2; O1 -- C_pin1; O2 -- C_pin2; C_pin1 -- C_pin2;

// Edges for the methyl groups C_pin1 -- Me1; C_pin1 -- Me2; C_pin2 -- Me3; C_pin2 -- Me4; }

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons).[6] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton.[7] This results in a spectrum where chemically non-equivalent protons produce distinct signals, providing information on the number of different types of protons, their relative numbers (integration), and their connectivity (spin-spin splitting).[8]

Experimental Protocol: A solution of this compound is prepared in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-inactive in the proton region.[7] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[6] The spectrum is acquired on a high-field NMR spectrometer, for instance, at 500 MHz.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.86-8.82 | m | 2H | H-2, H-3 |

| 8.59 | s | 1H | H-5 |

| 8.12 | dd, J = 8.0, 2.0 Hz | 1H | H-7 |

| 8.06 | d, J = 8.0 Hz | 1H | H-8 |

| 1.37 | s | 12H | 4 x CH₃ (pinacol) |

| Source:[4] |

In-depth Analysis:

-

Aromatic Region (δ 8.0-9.0 ppm): The quinoxaline protons appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The two protons on the pyrazine ring (H-2 and H-3) appear as a complex multiplet between δ 8.86 and 8.82 ppm. The proton at the 5-position (H-5) is the most deshielded of the benzenoid protons, appearing as a singlet at δ 8.59 ppm. This significant downfield shift is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the boronate ester group. The H-7 and H-8 protons exhibit a characteristic ortho-coupling, with H-7 appearing as a doublet of doublets due to an additional smaller meta-coupling.

-

Aliphatic Region (δ 1.0-1.5 ppm): The twelve protons of the four equivalent methyl groups of the pinacol moiety give rise to a sharp singlet at δ 1.37 ppm. The equivalence of these methyl groups is due to the free rotation around the C-O and B-O bonds.

Caption: Key ¹H NMR assignments for the title compound.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy observes the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[9] Due to this low abundance, carbon-carbon coupling is generally not observed. Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[10] The chemical shift of each carbon is indicative of its electronic environment, providing valuable information about the carbon skeleton.[11]

Experimental Protocol: The sample is prepared in a deuterated solvent as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument, for example at 125 MHz. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| 145.53 | C-8a |

| 145.03 | C-2 |

| 144.37 | C-3 |

| 142.41 | C-4a |

| 137.31 | C-5 |

| 134.75 | C-7 |

| 131.90 (br) | C-6 |

| 128.44 | C-8 |

| 84.36 | C(CH₃)₂ (pinacol) |

| 24.86 | CH₃ (pinacol) |

| Source:[4] |

In-depth Analysis:

-

Aromatic Region (δ 120-150 ppm): The eight carbon atoms of the quinoxaline ring system are all observed in the downfield region. The carbons directly attached to nitrogen (C-2, C-3, C-8a, and C-4a) are found at lower field. The carbon bearing the boronate ester group (C-6) appears as a broad signal at δ 131.90 ppm. This broadening is a characteristic feature of carbons attached to boron, which is a quadrupolar nucleus.

-

Aliphatic Region (δ 20-90 ppm): The quaternary carbons of the pinacol group are observed at δ 84.36 ppm, while the four equivalent methyl carbons resonate at δ 24.86 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[13] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.[14][15]

Methodology: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their m/z ratio and detected.

Data Summary:

| Parameter | Value |

| Ionization Mode | ESI or similar "soft" ionization |

| Calculated m/z for [M+H]⁺ | 257.14558 |

| Measured m/z for [M+H]⁺ | 257.14440 |

| Source:[4] |

In-depth Analysis: The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z value that is in excellent agreement with the calculated exact mass for the molecular formula C₁₄H₁₈BN₂O₂⁺. This provides strong evidence for the elemental composition of the compound.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3][16] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups within a molecule.[17]

Experimental Protocol: The IR spectrum of a solid sample can be obtained using a KBr pellet or as a Nujol mull.[1][18] Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where the sample is placed in direct contact with a crystal.[19]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Strong | Aliphatic C-H stretch (methyl) |

| ~1620 | Medium | C=N stretch (quinoxaline ring) |

| ~1500, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1360 | Strong | B-O stretch (boronate ester) |

| ~1140 | Strong | C-O stretch (boronate ester) |

| ~830 | Strong | Aromatic C-H out-of-plane bend |

In-depth Analysis: The IR spectrum is expected to show characteristic absorption bands for both the quinoxaline ring and the pinacol boronate ester. The aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear at lower wavenumbers, around 2980 cm⁻¹. The C=N stretching of the quinoxaline ring is expected in the 1620 cm⁻¹ region.[20] The most characteristic bands for the boronate ester are the strong B-O and C-O stretching vibrations, which are predicted to appear around 1360 cm⁻¹ and 1140 cm⁻¹, respectively.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this and related compounds. The detailed interpretation of the spectroscopic data presented in this guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

MSU Chemistry. Principles of FTIR Spectroscopy. [Link]

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

CIBTech. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

ResearchGate. Basic Principle of 13C-NMR. [Link]

-

Chemistry For Everyone. What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

A Level Chemistry. High Resolution Mass Spectrometry (HRMS). [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

-

YouTube. What is 13C-NMR Spectroscopy? Ft. Professor Dave. [Link]

-

ASMS. Introduction to High Resolution Mass Spectrometry for Qualitative and Quantitative Analysis: A Summary. [Link]

-

University of Washington. 13 Carbon NMR Protocol for beginners AV-400. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

University of Sheffield. 13 Carbon NMR. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

-

PubMed. Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

-

NIST. Practical Guidelines to 13C-based NMR Metabolomics. [Link]

-

ResearchGate. Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. [Link]

-

ResearchGate. (PDF) Analytical Strategies Used in HRMS. [Link]

-

University of Glasgow. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Zeitschrift für Naturforschung. Experimental Gas Phase 1H NMR Spectra and Basis Set Dependence of. [Link]

-

PubMed. Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. [Link]

-

ResearchGate. Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples | Request PDF. [Link]

-

ACS Publications. Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples | Environmental Science & Technology. [Link]

-

ResearchGate. FTIR analysis of the quinoxaline compound.. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).. [Link]

-

ResearchGate. (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... [Link]

-

University of California, San Diego. Basic NMR Concepts:. [Link]

-

International Journal of ChemTech Research. Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. [Link]

-

International Journal of ChemTech Research. FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. jasco-global.com [jasco-global.com]

- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

- 15. measurlabs.com [measurlabs.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. jascoinc.com [jascoinc.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. scialert.net [scialert.net]

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline molecular weight and formula

An In-Depth Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic assembly of complex molecular architectures is paramount. This compound emerges as a pivotal reagent, bridging two powerful concepts in chemical synthesis: the robust reactivity of boronic esters and the privileged structural significance of the quinoxaline core. The quinoxaline scaffold is a nitrogen-containing heterocycle frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial and anticancer activities.[1][2]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the mechanics of its reactivity, and the practical considerations for its successful application, particularly in the context of palladium-catalyzed cross-coupling reactions.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a stable, solid material amenable to standard laboratory handling, though storage in an inert, dry atmosphere is recommended to preserve its integrity.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | [4][5][6][7] |

| Molecular Weight | 256.11 g/mol | [3][4][5][6][7] |

| CAS Number | 1167418-13-4 | [3][4][7] |

| Appearance | Off-white to yellow solid | Varies by supplier |

| Purity | Typically ≥98% | [4] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Below is the two-dimensional structure of the molecule, illustrating the fusion of the quinoxaline heterocycle with the pinacol boronic ester group.

Caption: 2D structure of this compound.

Synthesis via Miyaura Borylation: A Self-Validating Protocol

The most common and efficient route to this compound is the palladium-catalyzed Miyaura borylation reaction.[5] This method involves the coupling of an aryl halide (6-bromoquinoxaline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Expertise in Action: Why This Protocol Works

The choice of reagents is critical for success.

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂, is essential. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently.

-

Base: A mild base such as potassium acetate (KOAc) is employed. Its role is crucial: it activates the diboron reagent, facilitating the transmetalation step. Stronger bases (e.g., hydroxides) are avoided as they can promote competitive hydrolysis of the boronic ester product, reducing yield and purity.

-

Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are used to ensure all components remain in solution at the reaction temperature and to prevent water-induced side reactions.

Experimental Protocol: Synthesis of the Title Compound

This protocol is a representative methodology. Researchers should perform their own optimization based on available equipment and reagents.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.01-0.05 eq).

-

Solvent Introduction: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Degassing (Trustworthiness Step): The reaction mixture must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling the inert gas through the solution for 10-15 minutes or via several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting 6-bromoquinoxaline is consumed.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of the title compound via Miyaura Borylation.

The Suzuki-Miyaura Coupling: Unleashing Synthetic Potential

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[8] This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds required in drug development.[8][9]

Mechanistic Insight

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: This is the key step where the quinoxaline moiety is transferred from boron to the palladium center. The reaction requires activation by a base (e.g., carbonate, phosphate) which forms a more nucleophilic boronate species, facilitating the transfer of the quinoxaline group to the palladium and displacing the halide.[10][11]

-

Reductive Elimination: The two organic fragments (the quinoxaline and the partner's aryl group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Quality Control

Confirming the identity and purity of the synthesized or purchased reagent is a non-negotiable step in research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Expect to see characteristic signals in the aromatic region (7.5-9.0 ppm) for the quinoxaline protons. A sharp singlet around 1.3-1.4 ppm integrating to 12 protons confirms the presence of the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons of the quinoxaline ring and the quaternary carbons of the pinacol group. The carbon atom directly attached to boron will have a characteristic chemical shift.

-

¹¹B NMR: For specialized analysis, ¹¹B NMR can be used to confirm the trigonal planar boron environment, typically showing a broad singlet around 20-30 ppm.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, with techniques like ESI-MS showing the [M+H]⁺ ion at m/z 257.12.

Conclusion: An Enabling Reagent for Innovation

This compound is more than just a chemical; it is an enabling tool for innovation. Its robust nature, combined with the predictable and highly efficient reactivity in Suzuki-Miyaura couplings, allows scientists to rapidly assemble libraries of novel quinoxaline-containing molecules.[12] For professionals in drug discovery, this provides a direct and reliable pathway to new chemical entities with the potential to become next-generation therapeutics. Mastery of its synthesis and application is a valuable asset in the modern chemist's toolkit.

References

-

This compound | ChemScene.

-

This compound synthesis | ChemicalBook.

-

1167418-13-4 | this compound | BLDpharm.

-

This compound | PubChem.

-

Suzuki Coupling | Organic Chemistry Portal.

-

This compound | Parchem.

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction | National Institutes of Health (NIH).

-

Suzuki reaction | Wikipedia.

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION | ResearchGate.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. | YouTube.

-

Quinoxaline synthesis | Organic Chemistry Portal.

-

Synthesis and biological activity studies of quinoxaline derivatives | Heterocyclic Letters.

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory | MDPI.

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI.

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory | ResearchGate.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review | Royal Society of Chemistry.

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE | Journal of Chemical Technology and Metallurgy.

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks | Beilstein Journal of Organic Chemistry.

-

List of compounds prepared. | ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1167418-13-4|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C14H17BN2O2 | CID 44118298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

A Comprehensive Technical Guide to the Stability and Storage of Quinoxaline-6-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-6-boronic acid pinacol ester is a pivotal building block in contemporary organic synthesis and medicinal chemistry, most notably for its utility in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] The integrity of this reagent is paramount for reproducible and high-yielding synthetic outcomes. However, like many boronic acid derivatives, its stability is not absolute and is contingent upon proper handling and storage. This guide provides an in-depth exploration of the factors governing the stability of quinoxaline-6-boronic acid pinacol ester, its primary degradation pathways, and evidence-based best practices for its storage and handling. Furthermore, it outlines robust analytical methodologies for assessing the purity and stability of this critical reagent.

Chemical Profile and Intrinsic Properties

Quinoxaline-6-boronic acid pinacol ester (CAS No: 1167418-13-4) is an organic compound featuring a quinoxaline heterocycle linked to a boronic acid protected as a pinacol ester.[1] The pinacol group confers greater stability compared to the free boronic acid, rendering it less prone to dehydration-induced trimerization into boroxines and facilitating its isolation and purification.[2][3] Nevertheless, the inherent electrophilicity of the boron atom and the nature of the carbon-boron bond predispose the molecule to specific degradation routes.

| Property | Value |

| Molecular Formula | C₁₄H₁₇BN₂O₂ |

| Molecular Weight | 256.11 g/mol [1] |

| Appearance | Liquid[1] |

| Density | 1.123 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.560[1] |

Key Degradation Pathways

The stability of quinoxaline-6-boronic acid pinacol ester is primarily challenged by three main degradation mechanisms: hydrolysis, oxidation, and protodeboronation. Understanding these pathways is crucial for mitigating decomposition.

Hydrolysis

Hydrolysis is the most prevalent degradation pathway for boronic acid pinacol esters.[4] In the presence of water, the ester bond is cleaved to yield the corresponding quinoxaline-6-boronic acid and pinacol.[5] This reaction is reversible but can be catalyzed by both acidic and basic conditions.[4] The resulting free boronic acid is more polar and may exhibit different reactivity and solubility, potentially complicating reaction workups and product purification.[5] Furthermore, the free boronic acid can undergo self-condensation to form a cyclic trimeric anhydride known as a boroxine, especially under anhydrous conditions.[4]

Caption: Primary degradation pathway of quinoxaline-6-boronic acid pinacol ester.

Oxidation

The carbon-boron bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[4] This can lead to the formation of the corresponding phenol (6-hydroxyquinoxaline) and boric acid derivatives. While pinacol esters offer some protection against oxidation compared to free boronic acids, prolonged exposure to air should be avoided.[6]

Protodeboronation

Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of quinoxaline.[4] This side reaction can be promoted by acidic or basic conditions and the presence of a proton source, such as water or alcohols.[4] It is a common cause of reduced yields in cross-coupling reactions.[4]

Recommended Storage and Handling Protocols

To ensure the long-term integrity and reactivity of quinoxaline-6-boronic acid pinacol ester, stringent storage and handling procedures are imperative.

Storage Conditions

The primary goal of proper storage is to mitigate exposure to moisture, oxygen, and elevated temperatures.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[7] Short-term: 2-8°C.[8] | Sub-zero temperatures significantly slow down the rates of hydrolysis and other degradation pathways.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Minimizes oxidation of the carbon-boron bond.[4] |

| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and air, and protects from light which can exacerbate degradation.[9] |

| Moisture | Store in a desiccated environment. | Water is the key reactant in the primary hydrolytic degradation pathway.[4] |

Handling Procedures

When handling quinoxaline-6-boronic acid pinacol ester, the following precautions should be taken:

-

Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere, for instance, within a glovebox or using Schlenk techniques.

-

Anhydrous Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.[4]

-

Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities or moisture.

-

Minimize Exposure: Open containers for the shortest possible time and securely reseal them immediately after use.

Analytical Methods for Stability Assessment

Regularly assessing the purity of quinoxaline-6-boronic acid pinacol ester is crucial for ensuring reliable experimental outcomes. The two most common analytical techniques for this purpose are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stability Assessment by RP-HPLC

RP-HPLC is a powerful tool for quantifying the purity of boronic esters and detecting the presence of their more polar hydrolysis products. However, a significant challenge is the potential for on-column hydrolysis, where the analytical conditions themselves induce degradation.[5][10]

Protocol for Minimizing On-Column Hydrolysis:

-

Sample Preparation: Dissolve the sample in an anhydrous aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF).[4]

-

Column Selection: Utilize a column with low residual silanol activity to minimize catalytic hydrolysis. A Waters XTerra MS C18 column has been shown to be effective.[11]

-

Mobile Phase:

-

Aqueous Component: Water.

-

Organic Component: Acetonitrile.

-

Modifier: Avoid acidic modifiers like formic acid or trifluoroacetic acid (TFA), as they can promote on-column hydrolysis.[4][11] If a modifier is necessary for peak shape, use it at a very low concentration. A mobile phase without a pH modifier is often optimal.[11]

-

-

Gradient Elution: Develop a gradient method that effectively separates the relatively nonpolar pinacol ester from the more polar boronic acid.

-

Flow Rate: A standard flow rate of 1.0 mL/min is typically suitable.[4]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is generally effective for the quinoxaline chromophore.[4]

-

Analysis: Monitor for the appearance of an earlier-eluting peak corresponding to the more polar quinoxaline-6-boronic acid. The stability can be assessed by tracking the increase in the area of this peak over time.[4]

Caption: Workflow for stability assessment by RP-HPLC.

Stability Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a direct and often quantitative method for observing the hydrolysis of the pinacol ester to the free boronic acid.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a stock solution of quinoxaline-6-boronic acid pinacol ester in a suitable deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the stock solution to establish the characteristic signals of the intact ester.

-

Stress Condition: In a separate NMR tube, introduce a known amount of the stock solution and add a specific volume of D₂O or a D₂O-based buffer to initiate hydrolysis.

-

Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (t=0, 1h, 4h, 24h, etc.).

-

Analysis: Monitor the decrease in the integration of the pinacol methyl protons (a sharp singlet) and the concomitant appearance of new signals corresponding to free pinacol and the quinoxaline-6-boronic acid. The ratio of these integrals can be used to quantify the extent of hydrolysis over time.

Conclusion

While quinoxaline-6-boronic acid pinacol ester is a relatively stable surrogate for the corresponding boronic acid, its integrity is critically dependent on meticulous storage and handling. By understanding the primary degradation pathways—hydrolysis, oxidation, and protodeboronation—and implementing the recommended protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure the reliability and reproducibility of their synthetic endeavors. The regular application of analytical techniques such as RP-HPLC and ¹H NMR is strongly advised for quality control and stability monitoring.

References

- 1. Quinoxaline-6-boronic acid pinacol ester 97 1167418-13-4 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]

- 8. aobchem.com [aobchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Use of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

This guide provides an in-depth analysis of the safety protocols and handling requirements for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their laboratory work. The information herein is synthesized from available safety data and the established chemistry of quinoxaline derivatives and boronic acid pinacol esters to ensure a comprehensive understanding of the associated risks and their mitigation.

Compound Profile and Scientific Context

This compound, also known as quinoxaline-6-boronic acid pinacol ester, is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] The quinoxaline core is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties.[3][4] The boronic acid pinacol ester group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This dual functionality makes the compound a valuable building block in the synthesis of complex organic molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1167418-13-4 | [1][2][5] |

| Molecular Formula | C₁₄H₁₇BN₂O₂ | [1][2][5] |

| Molecular Weight | 256.11 g/mol | [1][2] |

| Appearance | Typically a solid | [6] |

| Storage Temperature | 4°C | [1][2] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are derived from its GHS classification and the known reactivity of its constituent functional groups.

GHS Hazard Classification

According to aggregated GHS information, this compound is classified as follows:

-

Skin Irritation (Category 2) : Causes skin irritation (H315).[5][7]

-